Product packaging for Leptolstatin(Cat. No.:CAS No. 149633-91-0)

Leptolstatin

Cat. No.: B608524
CAS No.: 149633-91-0
M. Wt: 500.7 g/mol
InChI Key: JUNILAWHCDMYAE-HGJPKUQDSA-N
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Description

Contextualization within Natural Product Discovery and Chemical Biology

Natural product discovery is a field dedicated to identifying novel chemical compounds from biological sources, such as microorganisms, plants, and marine life. nih.gov These natural products represent a vast and structurally diverse collection of molecules that have been evolutionarily shaped to interact with biological systems. beilstein-journals.org Historically, they have been an unparalleled source of lead compounds for drug development. nih.govrsc.org The process involves screening extracts from these organisms for specific biological activities, followed by the isolation and structural elucidation of the active constituents. routledge.comtaylorfrancis.com

Chemical biology, on the other hand, is an interdisciplinary field that employs chemical tools and techniques to study and manipulate biological processes at the molecular level. rsc.orgroutledge.com Natural products are central to chemical biology as they often serve as powerful molecular probes to investigate complex cellular pathways. beilstein-journals.org By observing the effects of a specific natural product on a biological system, researchers can uncover new insights into protein function and cellular mechanisms. rsc.org

Leptolstatin emerges at the intersection of these two disciplines. As a metabolite produced by a microorganism, it is a classic subject of natural product discovery. nih.govjst.go.jp Its potent and specific biological activity—the inhibition of the mammalian cell cycle—makes it a valuable tool for chemical biology research, allowing for detailed investigations into the mechanisms that govern cell division and proliferation. capes.gov.brresearchgate.net

Historical Perspectives on the Isolation and Initial Research of this compound

This compound was first reported in 1993 by a team of researchers from the University of Tokyo, Japan. nih.gov It was discovered as part of a screening program designed to identify new microbial metabolites that could influence the mammalian cell cycle. jst.go.jp This screening was unique in its use of flow cytometry to directly monitor the effects of microbial broths on the cell cycle progression of cultured rat fibroblasts (3Y1 cells). nih.govcapes.gov.br

The producing organism was identified as a strain of Streptomyces, designated Streptomyces sp. SAM1595. jst.go.jpcapes.gov.br The active compound, named this compound, was extracted from the fermentation broth using ethyl acetate (B1210297). nih.govjst.go.jp Purification was achieved through a combination of silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC). nih.govcapes.gov.br

Initial biological characterization revealed that this compound exhibited a potent cytostatic effect on the rat fibroblasts, with an IC50 value of 0.4 ng/ml. jst.go.jp In contrast, its antimicrobial activity was found to be very weak. nih.govcapes.gov.br The primary research finding was that a 24-hour treatment with this compound at a concentration of 10 ng/ml caused the cells to arrest in either the G1 or G2 phases of the cell cycle. nih.govjst.go.jp Further investigation showed that when cells arrested in the G2 phase were washed free of the compound, they proceeded into a new S phase without undergoing mitosis, leading to the formation of tetraploid cells. nih.gov The physico-chemical properties and the full structure of this compound were detailed in a subsequent publication. dntb.gov.uajst.go.jp

Classification and Structural Relationship within the Leptomycin Family of Natural Products

This compound is classified as a polyketide, a large class of natural products synthesized by a series of decarboxylative condensations of acyl-CoA units. naturalproducts.net Structurally, it belongs to the leptomycin family of natural products, which are characterized by an unsaturated δ-lactone ring and two conjugated diene systems within a long-chain fatty acid derivative structure. researchgate.net

Members of this family, while sharing a common structural scaffold, differ in the substitution patterns along the polyketide chain. These variations in functional groups and stereochemistry give rise to distinct biological activity profiles. This compound is structurally related to other well-known members of this class, including Leptomycin B, Callystatin A, Ratjadone, Kazusamycin, and the Anguinomycins. researchgate.net The structural relationship primarily involves differences in the substituents at various positions of the main carbon chain. researchgate.netethz.ch

The table below illustrates the structural variations among selected members of the leptomycin family.

CompoundR1R2R3R4
This compound HCH₃CH₃CH₂OH
Anguinomycin AHCH₃CH₃COOH
Anguinomycin DHC₂H₅CH₃CH₃
KazusamycinCH₃C₂H₅CH₂OHCOOH

This table is based on data from Kalesse et al. researchgate.net

Overview of Major Academic Research Trajectories for this compound

Since its discovery, academic research on this compound has followed several key trajectories, typical for a novel bioactive natural product.

Biological Activity and Mechanism of Action: The initial and most prominent research trajectory has been the investigation of its biological activity. The primary focus has been on its role as a specific inhibitor of the G1 and G2 phases of the mammalian cell cycle. nih.govjst.go.jpcapes.gov.br Research in this area aims to elucidate the precise molecular target of this compound. Given its structural similarity to Leptomycin B, a known inhibitor of the nuclear export protein CRM1, a major research question is whether this compound shares this mechanism of action. ethz.ch Studies on related compounds have shown that the α,β-unsaturated lactone moiety is critical for CRM1 inhibition. ethz.ch

Total Synthesis: The complex and stereochemically rich structure of this compound has made it an attractive target for total synthesis. researchgate.netscholaris.ca Organic chemists pursue the total synthesis of such natural products not only to confirm the proposed structure but also to develop synthetic routes that can provide larger quantities of the compound for further biological evaluation. Furthermore, a successful synthetic strategy allows for the creation of structural analogues, which are crucial for structure-activity relationship (SAR) studies to pinpoint the exact parts of the molecule responsible for its biological effects. researchgate.net

Biosynthetic Studies: Another important research avenue involves understanding how Streptomyces sp. SAM1595 produces this compound. This involves identifying and characterizing the polyketide synthase (PKS) gene cluster responsible for its biosynthesis. Such studies can provide insights into the enzymatic machinery that creates this complex molecule and could enable the production of novel analogues through biosynthetic engineering. nih.gov

Properties

CAS No.

149633-91-0

Molecular Formula

C31H48O5

Molecular Weight

500.7 g/mol

IUPAC Name

2-[(3E,7E,9E,17E)-14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxononadeca-3,7,9,17-tetraenyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C31H48O5/c1-21(18-23(3)14-15-28-12-9-13-29(33)36-28)10-8-11-22(2)19-25(5)30(34)27(7)31(35)26(6)20-24(4)16-17-32/h8-9,11,13,16,18-19,21,25-28,31-32,35H,10,12,14-15,17,20H2,1-7H3/b11-8+,22-19+,23-18+,24-16+

InChI Key

JUNILAWHCDMYAE-HGJPKUQDSA-N

SMILES

O=C1C=CCC(CC/C(C)=C/C(C)C/C=C/C(C)=C/C(C)C(C(C)C(O)C(C)C/C(C)=C/CO)=O)O1

Isomeric SMILES

CC(C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/CO)/C)O)/C)/C=C(\C)/CCC1CC=CC(=O)O1

Canonical SMILES

CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CCO)C)O)C)C=C(C)CCC1CC=CC(=O)O1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leptolstatin; 

Origin of Product

United States

Origin and Biosynthesis of Leptolstatin

Microbial Source Identification: Streptomyces sp. SAM1595

Leptolstatin was first discovered and isolated from the fermentation broth of a bacterial strain designated SAM1595. researchgate.netnih.govgoogle.comcapes.gov.br Through taxonomic studies, this producing microorganism was identified as belonging to the genus Streptomyces, a group of Gram-positive bacteria renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics and other bioactive compounds. jst.go.jpnih.govjmb.or.kr The specific strain is referred to as Streptomyces sp. SAM1595. capes.gov.brnih.govnih.gov

Fermentation and Culture Methodologies for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces sp. SAM1595. Following an adequate fermentation period to allow for the accumulation of the compound, the active metabolite is harvested from the culture. The typical laboratory-scale recovery process involves extracting the whole fermentation broth with a solvent such as ethyl acetate (B1210297). researchgate.netnih.govgoogle.comnih.gov

Subsequent purification of the crude extract is necessary to isolate this compound. This is generally accomplished using chromatographic techniques. The process involves an initial separation using silica (B1680970) gel column chromatography, followed by further refinement with High-Performance Liquid Chromatography (HPLC) to yield the pure compound. researchgate.netnih.govgoogle.comnih.gov

StepMethodDescription
Production Submerged FermentationCulture of Streptomyces sp. SAM1595 in a liquid nutrient medium.
Extraction Solvent ExtractionThe fermentation broth is extracted with ethyl acetate to recover the compound. google.com
Purification Silica Gel ChromatographyInitial purification of the crude extract. google.com
Final Purification High-Performance Liquid Chromatography (HPLC)Final polishing step to obtain pure this compound. google.com

Biosynthetic Pathway Elucidation

This compound is a member of the leptomycin family of polyketides. jst.go.jp Its complex structure suggests a biosynthetic origin from a Type I polyketide synthase (PKS) system. google.comnih.gov While the specific gene cluster for this compound from Streptomyces sp. SAM1595 has not been fully detailed in readily available literature, extensive studies on the closely related leptomycin biosynthetic gene cluster provide a robust model for its formation. researchgate.netnih.gov

The backbone of this compound is assembled by a large, multi-enzyme complex known as a Type I PKS. This system functions like an assembly line, where a series of protein modules work sequentially to build the polyketide chain. Each module is responsible for one cycle of chain elongation and contains several domains that catalyze specific reactions.

The key domains within a typical module include:

Acyltransferase (AT): Selects the specific building block (an acyl-CoA, usually malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP.

Acyl Carrier Protein (ACP): Carries the growing polyketide chain and the incoming extender unit via a phosphopantetheine arm.

Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond-forming reaction (a Claisen condensation) between the growing chain (attached to the KS domain) and the extender unit (on the ACP).

Additional domains can be present within a module to modify the β-keto group formed after each condensation, leading to structural diversity. These can include ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. The number and type of modules and domains in the PKS system dictate the final structure of the polyketide.

Given the structural similarity, the biosynthetic gene cluster (BGC) for this compound is expected to be highly homologous to the leptomycin (lep) BGC. Research on the lep cluster from Streptomyces sp. ATCC 39366 has provided significant insights into the genetic architecture required for producing this class of molecules. researchgate.netnih.govgoogle.com

The leptomycin BGC was identified on a 90 kb segment of DNA and shown to contain the genes necessary for polyketide backbone synthesis and modification. researchgate.net The core of the cluster is composed of four large PKS genes (lepA, lepB, lepC, and lepD), which encode a total of 12 PKS modules. researchgate.net A patent describing the cluster also identified additional open reading frames (ORFs), lepE and lepF, which may be involved in post-PKS modifications or other functions. google.com

Table of Proposed Genes in the Leptomycin/Leptolstatin Biosynthetic Gene Cluster

Gene Name Proposed Function Description
lepA Type I Polyketide Synthase Encodes the initial PKS modules for starting the polyketide chain synthesis. researchgate.netgoogle.com
lepB Type I Polyketide Synthase Encodes intermediate PKS modules for chain elongation. researchgate.netgoogle.com
lepC Type I Polyketide Synthase Encodes further PKS modules for chain elongation. researchgate.netgoogle.com
lepD Type I Polyketide Synthase Encodes the final PKS modules, likely including the terminating thioesterase (TE) domain. researchgate.netgoogle.com
lepE P450 Monooxygenase A cytochrome P450 enzyme, likely responsible for one of the hydroxylation steps on the polyketide backbone. researchgate.netgoogle.com

| lepF | Unknown/Modifying Enzyme | ORF with a potential role in tailoring the final molecule. google.com |

A critical step in confirming the function of a BGC is to express it in a different, well-characterized host organism. This process, known as heterologous expression, was successfully performed for the leptomycin gene cluster. researchgate.netnih.gov The entire 90 kb lep cluster was cloned and introduced into Streptomyces lividans, a host organism widely used for expressing secondary metabolite pathways. researchgate.netrug.nl

The engineered S. lividans strain was shown to produce both leptomycin A and leptomycin B, confirming that the cloned gene cluster is complete and functional for the biosynthesis of these compounds. researchgate.netnih.gov This successful reconstruction provides a powerful platform for future genetic engineering efforts to create novel analogues of the leptomycin family, potentially including this compound, and to further investigate the function of each biosynthetic gene.

Enzymatic Activities and Intermediate Transformations within the Biosynthetic Cascade

The construction of this compound is a multi-step, enzyme-catalyzed process. frontiersin.org The biosynthetic machinery responsible for such complex natural products typically involves large, multifunctional enzymes known as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). mdpi.comd-nb.infobritannica.com These enzymatic complexes function as a molecular assembly line, where different domains are responsible for specific catalytic reactions. nih.gov

The general sequence of events in a PKS/NRPS biosynthetic cascade involves:

Chain Initiation: The process starts with a starter unit, typically a small carboxylic acid, which is loaded onto the first module of the PKS.

Chain Elongation: The growing polyketide chain is sequentially extended by the addition of extender units, most commonly malonyl-CoA or methylmalonyl-CoA. Each addition is catalyzed by a ketosynthase (KS) domain.

Functional Group Modification: Following each elongation step, the β-keto group can be modified by a series of enzymatic domains. A ketoreductase (KR) domain can reduce it to a hydroxyl group, a dehydratase (DH) domain can then eliminate water to form a double bond, and an enoylreductase (ER) domain can further reduce this to a single bond. The presence or absence of these domains in each module dictates the final chemical structure.

Peptide Incorporation (in hybrid pathways): If an NRPS module is involved, it will incorporate specific amino acids into the growing chain. This involves adenylation (A) domains for amino acid activation, thiolation (T) or peptidyl carrier protein (PCP) domains for tethering the activated amino acid, and condensation (C) domains for peptide bond formation. frontiersin.org

Chain Termination and Cyclization: The final step involves the release of the completed polyketide or hybrid peptide-polyketide chain from the enzyme. This is often accomplished by a thioesterase (TE) domain, which can also catalyze an intramolecular cyclization to form a lactone or lactam ring, a common feature in such natural products.

In the specific context of this compound, the presence of a δ-lactone ring suggests the action of a thioesterase domain at the termination step. The numerous methyl branches along its backbone are indicative of the use of methylmalonyl-CoA as an extender unit by the PKS modules. The various stereocenters are determined by the specificities of the ketoreductase and enoylreductase domains within the PKS modules.

While the precise intermediates of the this compound pathway have not been isolated and characterized in published literature, they would exist as acyl-carrier protein (ACP)-tethered species, being passed from one enzymatic domain to the next within the PKS/NRPS complex. Each intermediate would represent a progressively elongated and modified version of the final this compound molecule.

A hypothetical summary of the key enzymatic activities and the nature of the transformations they catalyze in the biosynthesis of a complex polyketide like this compound is presented in the table below.

Enzyme/Domain Type Function Transformation of Intermediate
Acyltransferase (AT)Selects and loads starter and extender units (e.g., malonyl-CoA, methylmalonyl-CoA).Covalently attaches the building block to an Acyl Carrier Protein (ACP).
Ketosynthase (KS)Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit.Elongates the polyketide chain by two carbon units.
Ketoreductase (KR)Reduces a β-keto group to a β-hydroxyl group.Introduces a hydroxyl group with specific stereochemistry.
Dehydratase (DH)Dehydrates the β-hydroxyl group to form a double bond.Creates an α,β-unsaturated thioester.
Enoylreductase (ER)Reduces the double bond to a single bond.Creates a saturated carbon chain.
Adenylation (A)Activates a specific amino acid using ATP.Forms an aminoacyl-adenylate.
Thiolation (T/PCP)Covalently tethers the activated amino acid or growing peptide/polyketide chain.Transfers the substrate to a phosphopantetheinyl arm.
Condensation (C)Catalyzes peptide bond formation.Links an amino acid to the growing chain.
Thioesterase (TE)Cleaves the final product from the enzyme, often catalyzing cyclization.Releases the mature chain, potentially forming a lactone or lactam ring.

Structural Elucidation and Advanced Chemical Analysis

Application of Spectroscopic and Spectrometric Methodologies for Structure Determination

The determination of Leptolstatin's complex structure relied heavily on modern analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). jst.go.jpresearchgate.net

NMR spectroscopy was instrumental in piecing together the carbon framework and assigning the relative stereochemistry of this compound. jst.go.jpdntb.gov.ua Detailed analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allowed for the assignment of protons and carbons and established the connectivity of the molecule.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
2 5.85 (d, J=11.5 Hz) 122.9
3 7.33 (t, J=11.5 Hz) 145.8
4 2.51 (m) 33.5
5 4.31 (m) 78.1
6 5.66 (dd, J=15.5, 8.0 Hz) 133.5
7 5.97 (d, J=15.5 Hz) 128.9
8 - 135.2
8-CH₃ 1.78 (s) 12.3
9 5.43 (d, J=9.5 Hz) 126.1
10 - 136.2
10-CH₃ 1.83 (s) 16.2

Note: Data is compiled from published research and may be subject to slight variations based on solvent and experimental conditions.

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound. researchgate.net The exact mass measurement provided the molecular formula, C₃₁H₄₈O₅, which was consistent with the structure proposed by NMR analysis. jst.go.jp Fragmentation patterns observed in the mass spectrum further corroborated the proposed structure by identifying characteristic losses of functional groups and cleavages along the carbon chain. researchgate.netethz.ch

Table 2: Mass Spectrometry Data for this compound

Ionization Method Mass-to-Charge Ratio (m/z) Interpretation
HR-FABMS (Positive) 501.3580 [M+H]⁺ Calculated for C₃₁H₄₉O₅: 501.3580

Note: FABMS refers to Fast Atom Bombardment Mass Spectrometry.

While spectroscopic methods are powerful for determining the planar structure and relative stereochemistry, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in a molecule. nih.govwikipedia.orglibretexts.org Although the search results mention X-ray crystallography in the context of related compounds and as a general technique for absolute configuration determination, specific crystallographic data for this compound itself was not found in the provided search results. scholaris.cagoogleapis.comwikipedia.org

Stereochemical Analysis and Absolute Configuration Assignment

The determination of the absolute configuration of the numerous stereocenters in this compound is a critical aspect of its structural elucidation. google.comnomuraresearchgroup.comgoogle.com The absolute stereochemistry of this compound has been assigned, although the specific experimental details for this assignment were not fully detailed in the provided search results. naturalproducts.net The prefixes R and S are used to denote the absolute configuration of a molecule around its chiral centers. wikipedia.org

Synthetic Chemistry and Analogue Development

Total Synthesis Approaches to Leptolstatin

As of this writing, there are no published reports detailing the total synthesis of this compound. Consequently, information regarding strategic disconnections, key synthetic intermediates, or the application of specific stereoselective and regioselective methodologies for its construction is not available in the peer-reviewed scientific literature. The chemical complexity of this compound, likely a polyketide, suggests that its synthesis would be a challenging endeavor, requiring advanced synthetic strategies. However, without published accounts, any discussion on potential synthetic routes would be purely speculative.

Strategic Disconnections and Key Synthetic Intermediates

Without a known total synthesis, it is not possible to outline the strategic disconnections or key synthetic intermediates that have been successfully employed to construct the this compound molecule.

Stereoselective and Regioselective Methodologies in Synthesis

There is no specific information available in the scientific literature regarding the stereoselective and regioselective methodologies that have been applied to the synthesis of this compound.

Semi-synthetic Modifications and Derivatization Strategies

The scientific literature lacks specific details on semi-synthetic modifications or derivatization strategies that have been applied to the this compound core structure. Such studies are crucial for exploring the chemical space around a natural product and optimizing its properties. The absence of this information suggests that either such studies have not been conducted, or they have not been disclosed in the public domain.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

While the concept of designing and synthesizing analogues to probe structure-activity relationships (SAR) is a fundamental aspect of medicinal chemistry, there are no specific published examples relating to this compound. SAR studies are essential for identifying the key structural features of a molecule that are responsible for its biological activity.

Positional Modifications and Functional Group Derivatization

There is no available data in the scientific literature concerning positional modifications or the derivatization of functional groups on the this compound scaffold for the purpose of SAR studies.

Preparation of Bioconjugates for Research Applications

The preparation and use of bioconjugates are powerful tools for elucidating the mechanism of action and molecular targets of a compound. However, there are no reports in the scientific literature describing the synthesis or application of this compound bioconjugates.

Molecular and Cellular Mechanisms of Action

Effects on Mammalian Cell Cycle Progression in Research Models

Leptolstatin has been identified as a potent, gap phase-specific inhibitor of the mammalian cell cycle. nih.gov Its primary effect is to halt cell cycle progression, demonstrating a strong cytostatic effect on normal rat fibroblasts (3Y1 cells) with a half-maximal inhibitory concentration (IC50) for this effect of 0.4 ng/ml. nih.govnih.gov

Research has demonstrated that this compound specifically inhibits the progression of both the G1 and G2 phases of the cell cycle in mammalian cells. nih.govnih.gov In studies using cultured rat fibroblasts, treatment with this compound at a concentration of 10 ng/ml for 24 hours resulted in a distinct arrest of the cells in either the G1 or G2 phase, an effect confirmed by flow cytometry. nih.gov A notable phenomenon was observed when cells arrested in the G2 phase were subsequently freed from the compound; these cells, containing a 4C DNA content, proceeded into a new S phase without undergoing mitosis, leading to the formation of proliferative tetraploid cells. nih.gov

The progression through the eukaryotic cell cycle is tightly controlled by checkpoints, primarily at the G1/S and G2/M transitions, which prevent division under unfavorable conditions. escholarship.org These checkpoints are governed by the sequential activation and inactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. biolegend.compraxilabs.com Negative regulators, such as CDK inhibitors (CKIs), can block the activity of cyclin-CDK complexes to halt the cell cycle. praxilabs.com

The mechanism by which this compound induces cell cycle arrest is linked to its function as an inhibitor of Chromosome Region Maintenance 1 (CRM1). This inhibition leads to the nuclear retention of key cell cycle regulatory proteins that possess a nuclear export signal (NES). nih.govfrontiersin.org Among these proteins are critical tumor suppressors and CKIs, such as p53 and p21. nih.govnih.govwikipedia.org Normally, p53 can be activated in response to cellular stress, leading to the transcription of the CKI p21. nih.govwikipedia.org The p21 protein then binds to and inhibits G1/S and S-phase cyclin-CDK complexes (like Cyclin E-CDK2 and Cyclin A-CDK2), preventing the cell from entering the S phase. youtube.comfrontiersin.org By blocking the export of these and other regulatory proteins from the nucleus, CRM1 inhibitors like this compound cause their nuclear accumulation, thereby enforcing cell cycle arrest at the G1 and G2 checkpoints. nih.govnih.gov

Identification and Characterization of Direct Molecular Targets

The direct molecular target of this compound is the protein CRM1, also known as Exportin 1 (XPO1). googleapis.com CRM1 is a crucial karyopherin receptor responsible for the transport of a wide array of proteins and RNA complexes from the nucleus to the cytoplasm. nih.govnih.gov It recognizes and binds to specific nuclear export signals (NES) on its cargo proteins. nih.gov

This compound belongs to a class of polyketide natural product inhibitors that includes the well-studied compound Leptomycin B (LMB). frontiersin.orgnih.gov These inhibitors function by covalently binding to a specific cysteine residue (Cys528 in human CRM1) located within the NES-binding groove of the protein. nih.govfrontiersin.org This binding action physically obstructs the association between CRM1 and its cargo, effectively blocking the formation of the export complex and inhibiting the nucleo-cytoplasmic transport of numerous essential proteins. nih.govfrontiersin.org This inhibition disrupts the normal subcellular localization of many proteins, causing the nuclear accumulation of cargo that would otherwise be exported. nih.govnih.gov

This compound demonstrates potent biological activity, with a reported IC50 value of 0.4 ng/ml for its cytostatic (cell-growth inhibiting) effect on rat fibroblasts. nih.govnih.gov While specific kinetic data for this compound's direct binding to CRM1 is not detailed in the available literature, its mechanism is analogous to that of Leptomycin B (LMB). nih.gov LMB and its derivatives are known to be highly potent inhibitors of CRM1, with in vitro IC50 values against various cancer cell lines often falling in the sub-nanomolar to low nanomolar range (0.1 nM to 10 nM). nih.govselleckchem.com The affinity of various NES peptides for CRM1 can span a wide range, with dissociation constants (Kds) from low nanomolar to tens of micromolar, indicating that CRM1 can bind to a diverse set of substrates. nih.govelifesciences.org The potent cytostatic effect of this compound suggests a high-affinity interaction with its CRM1 target.

Table 1: Biological Activity of this compound

This table summarizes the key findings regarding the inhibitory actions of this compound.

MetricValueCell Type/SystemSource
Cytostatic IC50 0.4 ng/mlRat Fibroblasts (3Y1) nih.govnih.gov
Primary Effect Cell Cycle ArrestMammalian Fibroblasts nih.gov
Specific Phases Inhibited G1 and G2Mammalian Fibroblasts nih.govnih.gov
Direct Molecular Target CRM1 (Exportin 1)Eukaryotic Cells googleapis.com

Elucidation of Downstream Cellular Signaling Pathway Perturbations

The inhibition of CRM1-mediated nuclear export by this compound triggers significant disruptions in multiple downstream cellular signaling pathways. This is a direct consequence of the forced nuclear retention of over 250 different cargo proteins, including key regulators of cell growth, proliferation, and apoptosis. uni-goettingen.de

A primary pathway affected is the p53 tumor suppressor pathway. nih.gov By preventing the nuclear export of p53, CRM1 inhibition leads to its accumulation in the nucleus, enhancing its transcriptional activity. nih.govwikipedia.org Activated p53 can induce cell cycle arrest by upregulating genes like CDKN1A (which encodes p21) or trigger apoptosis by upregulating pro-apoptotic genes such as PUMA and BAX. frontiersin.orgnih.gov

Similarly, the nuclear sequestration of Forkhead box O (FOXO) transcription factors, which act as tumor suppressors, is another critical downstream effect. nih.gov The nuclear localization of FOXO proteins allows them to activate target genes involved in promoting apoptosis and cell cycle arrest.

Furthermore, CRM1 inhibition has been shown to impact other signaling cascades. For instance, the inhibitor Leptomycin B can suppress the expression of Cyclooxygenase-2 (COX-2) at a post-transcriptional level by inhibiting the nuclear export of its mRNA in certain cancer cell lines. nih.gov CRM1 inhibition can also impact the stability of other key proteins like the Androgen Receptor (AR) and affect the levels of proteins involved in DNA repair pathways, suggesting a broad impact on cellular homeostasis and stress responses. biorxiv.org

Biological Activities in in Vitro and Model Organism Systems

Cytostatic Effects and Growth Inhibition in Various Cellular Models

Leptolstatin demonstrates potent cytostatic activity, meaning it inhibits cell growth and multiplication. jst.go.jpwikipedia.org This effect has been primarily characterized in rat fibroblast cell lines. jst.go.jpnih.gov

The growth-inhibitory effects of this compound are concentration-dependent. frontiersin.org In studies using the rat fibroblast 3Y1 cell line, this compound exhibited a strong cytostatic effect with a 50% inhibitory concentration (IC50) value of 0.4 ng/ml. jst.go.jpcapes.gov.brnih.gov This indicates that even at very low concentrations, this compound can effectively halt the proliferation of these cells. A 24-hour treatment with a concentration of 10 ng/ml is sufficient to cause a significant arrest in the cell cycle. jst.go.jpcapes.gov.br

While detailed comparative data across a wide range of cell lines is limited in the available literature, the primary research highlights its potent effect on rat normal fibroblasts (3Y1 cells). jst.go.jpnih.gov In contrast to its strong cytostatic effect on mammalian cells, this compound shows very weak antimicrobial activity. jst.go.jpcapes.gov.br This suggests a degree of selectivity for eukaryotic cell cycle machinery over prokaryotic targets.

Table 1: Cytostatic Activity of this compound

Cell LineOrganismEffectIC50 Value
3Y1Rat (Fibroblast)Cytostatic0.4 ng/mL

Induction of Specific Cellular Phenotypes (e.g., Cell Cycle Arrest, Morphological Changes)

Treatment with this compound induces distinct changes in cellular behavior and appearance. jst.go.jp The most prominent effect is the arrest of the cell cycle at specific phases. jst.go.jpnih.gov

Flow cytometry analysis has determined that treating rat 3Y1 fibroblasts with 10 ng/ml of this compound for 24 hours causes the cells to accumulate in the G1 and G2 phases of the cell cycle. jst.go.jpcapes.gov.brnih.gov This indicates that the compound interferes with the molecular processes that govern the transitions from G1 to S phase and from G2 to M phase. botany.onejackwestin.com

A notable morphological consequence was observed when cells arrested in the G2 phase were washed free of this compound. jst.go.jpcapes.gov.br These cells, containing a 4C DNA content, did not proceed through mitosis (M phase). Instead, they re-entered the S phase, leading to the formation of proliferative tetraploid cells with an abnormal DNA content. jst.go.jpcapes.gov.brnih.gov Other general morphological changes associated with cytotoxic agents can include cell shrinkage and membrane blebbing, though these are not specifically detailed for this compound in the provided research. epo.orgnanolive.com

Mechanistic Studies in Yeast Models (e.g., Fission Yeast)

While direct mechanistic studies on this compound in fission yeast (Schizosaccharomyces pombe) are not extensively detailed in the search results, its mechanism can be inferred from its classification within the leptomycin family of compounds. jst.go.jpinvivogen.comethz.ch Members of this family, most notably Leptomycin B, are known to target the chromosomal region maintenance 1 (CRM1 or exportin 1) protein. invivogen.commedchemexpress.comnih.gov

CRM1 is a highly conserved nuclear export receptor essential for the transport of many proteins and RNA from the nucleus to the cytoplasm. invivogen.comcellsignal.com In the fission yeast S. pombe, a model organism for studying the eukaryotic cell cycle, the Crm1 protein is crucial for controlling higher-order chromosome structure and gene expression. jst.go.jpnih.gov Leptomycin B has been shown to inactivate Crm1 by covalently modifying a specific cysteine residue (Cys-529 in S. pombe). nih.gov This inactivation blocks the nuclear export machinery, leading to the nuclear accumulation of proteins and causing cell cycle arrest. invivogen.comnih.gov Given this compound's structural and functional similarities to Leptomycin B, it is highly probable that it shares this mechanism of action, inhibiting the Crm1/exportin 1-dependent nuclear export pathway in fission yeast and, by extension, in mammalian cells. jst.go.jpnih.gov

Comparative Biological Activity with Other Members of the Leptomycin Family

This compound belongs to the leptomycin family of polyketide antibiotics, which includes other well-characterized members like Leptomycin A and Leptomycin B. ethz.chmedchemexpress.com These compounds share a core structural framework and a common mechanism of action as inhibitors of the CRM1/exportin 1 nuclear export protein. invivogen.commedchemexpress.com

Leptomycin B is the most potent and widely studied member of this family. medchemexpress.commedchemexpress.com It exhibits powerful antifungal and antitumor properties, blocking the cell cycle in both fibroblasts and fission yeast cells. jst.go.jpmedchemexpress.com It is effective against various cancer cell lines with IC50 values often in the low nanomolar range (0.1 to 10 nM). medchemexpress.com For instance, Leptomycin B inhibits SiHa, HCT-116, and SKNSH cells with IC50 values of 0.4 nM, 0.3 nM, and 0.4 nM, respectively. medchemexpress.com

Leptomycin A is noted to be less potent than Leptomycin B but still functions as a CRM1 inhibitor that can suppress HIV-1 replication. medchemexpress.com The IC50 value of 0.4 ng/ml for this compound on 3Y1 cells, which corresponds to a molar concentration of approximately 0.74 nM (using the molecular weight of Leptomycin B, 540.73 g/mol , as an estimate), places its potency in a similar range to that of Leptomycin B. jst.go.jpsigmaaldrich.com This suggests that this compound is a highly potent member of the leptomycin family, comparable in its cytostatic activity to Leptomycin B.

Table 2: Comparative IC50 Values of Leptomycin Family Members

CompoundCell LineIC50 (nM)
This compound 3Y1 (rat fibroblast)~0.74
Leptomycin B SiHa (human cervical cancer)0.4
Leptomycin B HCT-116 (human colon cancer)0.3
Leptomycin B SKNSH (human neuroblastoma)0.4

Advanced Methodologies and Research Applications of Leptolstatin

Analytical Methodologies for Research Sample Detection and Quantification

The accurate detection and quantification of a novel synthetic compound like Leptolstatin in complex biological and chemical matrices are paramount for its development and use in research. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable tools for this purpose.

Chromatographic Techniques (e.g., HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of synthetic compounds such as this compound. Given its polyketide-like structure, reversed-phase HPLC (RP-HPLC) would be the most probable method of choice for its analysis. This technique separates compounds based on their hydrophobicity.

For a compound with the molecular complexity of this compound, a gradient elution method would likely be employed. This involves gradually changing the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid to improve peak shape. The use of a C18 stationary phase column is standard for the separation of such molecules.

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 50% B to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time ~15-20 minutes

Mass Spectrometry (e.g., TOF-MS) for Detection

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. Time-of-Flight Mass Spectrometry (TOF-MS) is particularly well-suited for the analysis of novel compounds due to its high mass accuracy and resolution. This allows for the precise determination of the molecular weight of this compound, confirming its elemental composition.

When coupled with HPLC (LC-MS), TOF-MS can provide both separation and highly specific detection of this compound and any potential metabolites or degradation products in a complex mixture. Electrospray ionization (ESI) would be a suitable ionization technique for a molecule of this class. The high-resolution mass data obtained can be used to confirm the identity of the compound by comparing the measured mass to the calculated exact mass of its molecular formula, C₃₁H₄₆O₅.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are invaluable tools for understanding the structure-activity relationships of bioactive molecules like this compound and for designing novel analogues with improved properties.

Ligand-Target Docking and Molecular Dynamics Simulations

Given that Leptomycin B, one of the parent compounds of this compound, is a known inhibitor of the nuclear export protein CRM1 (Chromosomal Region Maintenance 1, also known as exportin 1), it is highly probable that this compound would be investigated for its interaction with this target. nih.govinvivogen.com Molecular docking simulations could be employed to predict the binding mode of this compound within the active site of CRM1. These simulations would provide insights into the key amino acid residues involved in the interaction and help to explain the compound's biological activity.

Following docking, molecular dynamics (MD) simulations could be performed to study the dynamic behavior of the this compound-CRM1 complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the predicted binding pose and to calculate the binding free energy, providing a more accurate estimation of the binding affinity.

De Novo Design of Novel Analogues

De novo design is a computational approach used to design novel molecules with desired properties from scratch. In the context of this compound, de novo design algorithms could be used to generate new analogues with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. By using the known structure of this compound and its predicted binding mode with its target, these programs can suggest modifications to the molecular scaffold to optimize its interactions with the target protein. This approach can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Utilization of this compound as a Chemical Probe in Cell Biology Research

A chemical probe is a small molecule that is used to study biological systems. Given the known mechanism of action of Leptomycin B, which involves the covalent modification of a cysteine residue in its target protein CRM1, this compound has the potential to be utilized as a chemical probe to investigate the role of nuclear export in various cellular processes. nih.gov

By inhibiting CRM1, this compound could be used to study the localization and function of proteins that are transported out of the nucleus via this pathway. This can have significant implications for understanding disease mechanisms, particularly in cancer, where the dysregulation of nuclear transport is a common feature. The use of this compound as a chemical probe could help to identify new therapeutic targets and to elucidate the complex signaling pathways that are dependent on CRM1-mediated nuclear export.

Investigating Nuclear Transport Pathways

There is currently no publicly available scientific literature detailing the effects of this compound on nuclear transport pathways. Research into whether this compound influences the import or export of proteins and RNA between the nucleus and the cytoplasm has not been published. Therefore, its potential as a tool to investigate these fundamental cellular processes remains unknown.

Dissecting Cell Cycle Regulatory Mechanisms

This compound was first identified as a potent cytostatic agent that specifically inhibits the progression of the G1 and G2 phases of the mammalian cell cycle. nih.gov Research conducted on rat fibroblasts demonstrated its strong inhibitory effect at very low concentrations.

A key finding from early studies was the observation that when cells arrested in the G2 phase by this compound were released from the inhibitor, they did not proceed through mitosis (M phase). Instead, these cells, which contained a complete duplicate set of DNA (4C), re-entered the DNA synthesis (S) phase. This aberrant reentry into the S phase without an intervening mitosis led to the formation of tetraploid cells, which possess four sets of chromosomes. nih.gov This suggests that this compound interferes with the critical checkpoints that ensure the orderly progression from G2 to mitosis. However, the precise molecular targets of this compound within the cell cycle machinery have not been elucidated in the available literature.

Table 1: Observed Effects of this compound on the Cell Cycle

Cell Cycle PhaseEffect of this compoundOutcome of Release from Arrest
G1 Phase ArrestNot specified in available research
G2 Phase ArrestBypass of Mitosis, Re-entry into S Phase
Resulting Phenotype Formation of Tetraploid Cells

Development of Research Tools and Reagents Based on this compound Structure

The development of specialized research tools derived from a molecule's structure is a common strategy to elucidate its mechanism of action and explore its utility. However, there is no evidence in the scientific literature of such developments for this compound.

Affinity Probes for Target Identification

No studies have been published describing the synthesis or use of affinity probes based on the this compound structure. Such probes are instrumental in identifying the specific protein targets of a compound within a cell. The lack of these tools has likely contributed to the limited understanding of this compound's precise mechanism of action.

Fluorescent Conjugates for Imaging Cellular Processes

Similarly, there is no available research on the creation of fluorescently labeled this compound analogues. These conjugates are valuable for visualizing the subcellular localization of a compound and monitoring its interaction with cellular components in real-time. Without such tools, the dynamic behavior of this compound within living cells remains uncharacterized.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for isolating and purifying Leptolstactin from Streptomyces cultures?

  • Methodology : Use maltose-Bennett or YS agar for initial isolation of Streptomyces strains. Fermentation in YN medium (e.g., 50 L → 500 L scale) with aeration and agitation (e.g., 96 hours at 27°C) optimizes yield. Crude extracts are purified via solvent partitioning (e.g., ethyl acetate) and chromatographic techniques (e.g., silica gel column chromatography, HPLC). Confirm purity via NMR and mass spectrometry .
  • Key Data : Fermentation parameters (temperature, duration) and solvent systems significantly impact yield (Table 1).
Fermentation Medium Scale (L) Duration (hrs) Yield (mg/L)
YN (Seed)506012.5
YN (Production)5009628.3

Q. How can researchers confirm Leptolstactin-induced G1/G2 cell cycle arrest in mammalian cells?

  • Methodology : Synchronize cells (e.g., serum deprivation in 3Y1-B rat fibroblasts) and treat with Leptolstactin. Use flow cytometry to quantify DNA content via propidium iodide staining. Compare cell cycle distribution (G1, S, G2 phases) between treated and untreated groups. Validate with Western blotting for cyclin-dependent kinase inhibitors (e.g., p21) .
  • Statistical Approach : Apply ANOVA to assess significance (p < 0.05) in phase distribution changes. Include replication (n ≥ 3) to ensure reproducibility .

Q. What criteria should guide the design of dose-response studies for Leptolstactin?

  • Methodology : Use a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC50 values. Include positive controls (e.g., staurosporine for apoptosis) and negative controls (vehicle-only treatment). Monitor cytotoxicity via MTT assays and validate with live/dead staining .
  • Data Interpretation : Plot dose-response curves using nonlinear regression models (e.g., Hill equation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Leptolstactin’s mechanism of action across different cell types?

  • Methodology : Perform comparative transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify cell-type-specific pathways. Validate hypotheses using siRNA knockdown or CRISPR-Cas9 gene editing. For example, if p53-dependent apoptosis is observed in fibroblasts but not in epithelial cells, compare p53 activation status via immunoblotting .
  • Meta-Analysis : Systematically review literature (e.g., PRISMA guidelines) to identify variables (e.g., cell line origin, culture conditions) that may explain discrepancies. Contact authors for raw data if gaps exist .

Q. What strategies optimize Leptolstactin’s stability in in vivo pharmacokinetic studies?

  • Methodology : Assess degradation pathways via accelerated stability testing (e.g., pH, temperature variations). Use LC-MS to identify metabolites. Formulate with cyclodextrins or liposomal encapsulation to enhance bioavailability. Validate in rodent models via plasma half-life (t1/2) and area-under-curve (AUC) measurements .
  • Key Parameters :

  • pH Stability : Retain >90% activity at pH 6.5–7.4.
  • Temperature Sensitivity : Degrades rapidly above 37°C (t1/2 < 2 hrs at 42°C) .

Q. How should researchers address ethical and statistical limitations in long-term Leptolstactin toxicity studies?

  • Ethical Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use minimal animal cohorts (3R principles) and predefine humane endpoints. Consult institutional review boards (IRBs) for protocol approval .
  • Statistical Rigor : Power analysis (e.g., G*Power software) to determine cohort size. Apply survival analysis (Kaplan-Meier curves) for toxicity endpoints. Include blinded assessments to reduce bias .

Methodological Best Practices

Q. What protocols ensure reproducibility in Leptolstactin bioactivity assays?

  • Standardization : Adopt CLSI guidelines for antimicrobial assays (e.g., broth microdilution for MIC determination). For eukaryotic cells, use synchronized cultures and standardized serum batches. Document all parameters (e.g., passage number, media lot) in supplemental materials .
  • Data Reporting : Follow MIAME (microarray) or MIAPE (proteomics) standards for omics data. Share raw files (e.g., .RAW for LC-MS) via public repositories (e.g., PRIDE, GEO) .

Q. How can researchers leverage structural analogs (e.g., leptomycins) to study Leptolstactin’s SAR?

  • Approach : Perform comparative molecular docking (e.g., AutoDock Vina) using X-ray/NMR structures of target proteins (e.g., CRM1). Synthesize analogs with modifications at the C15 position and test for bioactivity shifts. Use QSAR models to predict optimal substituents .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments under identical conditions (equipment, reagents, protocols).
  • Step 2 : Perform sensitivity analysis (e.g., Monte Carlo simulations) to identify variables impacting outcomes.
  • Step 3 : Publish negative results to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.